Acetic acid, [(2,5-dimethylphenyl)thio]-
Description
Acetic acid, [(2,5-dimethylphenyl)thio]-, often abbreviated as DMPT, is a chemical compound that has been studied for its various applications in scientific research. It has been used in a variety of studies, ranging from biochemical and physiological effects to lab experiments.
Scientific Research Applications
Dual Inhibitor of Enzymes
A pyrrolizine derivative related to acetic acid acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential in animal experiments for anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative effects without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Fluorographic Procedure Enhancement
A fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole (PPO) offers several technical advantages, such as no need to pre-fix proteins in gels and compatibility with both agarose and acrylamide gels. This method is presented as a simple, sensitive, and efficient alternative for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
Novel Organic Compound Synthesis for Flotation Separation
A novel organic compound, acetic acid-[(hydrazinylthioxomethyl)thio]-sodium, was synthesized, showing superior depressing power to galena in the flotation separation of molybdenite from galena. This compound adsorbs on the galena surface by forming a five-membered cheat ring, demonstrating a potential application in mining and mineral processing (Yin et al., 2017).
Antitumor Activity and Molecular Target Identification
5,6-Dimethylxanthenone-4-acetic acid (DMXAA), an anticancer agent, showed notable antitumor activity in TNF receptor-1 knockout mice, suggesting the importance of TNF in its mechanism of action. Additionally, azido analogues of DMXAA have been synthesized for photoaffinity labeling to identify molecular targets, marking a significant step towards understanding and improving the therapeutic efficacy of DMXAA (Zhao, Ching, Kestell, & Baguley, 2002); (Palmer et al., 2007).
Fluorescent Property Evaluation
1,3,5-Triaryl-2-pyrazolines, synthesized by reacting 4-alkoxychalcones with (3,4-dimethylphenyl)hydrazine hydrochloride in acetic acid, exhibited fluorescence properties in the blue region of the visible spectrum under ultraviolet radiation. This discovery opens new avenues for the development of fluorescent materials and their applications in various scientific fields (Hasan, Abbas, & Akhtar, 2011).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOYIPIESDHKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065876 | |
Record name | Acetic acid, [(2,5-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15310-87-9 | |
Record name | 2-[(2,5-Dimethylphenyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15310-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-((2,5-dimethylphenyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-[(2,5-dimethylphenyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, [(2,5-dimethylphenyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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